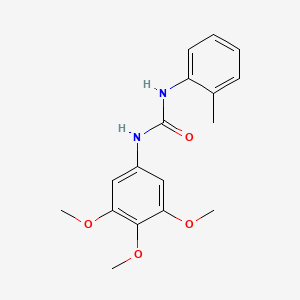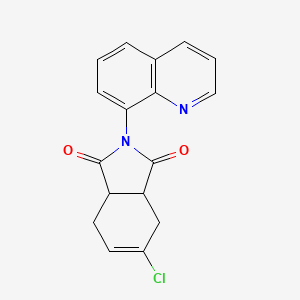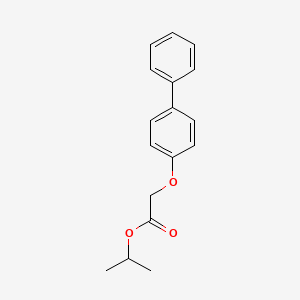
N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, also known as TU-100, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is derived from traditional Japanese medicine, and its synthesis method involves the extraction of plant-based ingredients.
作用机制
N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea works by regulating the immune system and reducing inflammation. It also has an inhibitory effect on tumor growth, making it a potential candidate for cancer treatment. N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been found to activate natural killer cells and increase the production of cytokines, which play a crucial role in the immune response.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been found to have a positive effect on various biochemical and physiological processes. It has been shown to reduce oxidative stress and inflammation, which are major contributors to various diseases. N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has also been found to improve gut health and reduce the risk of gastrointestinal disorders.
实验室实验的优点和局限性
N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has several advantages for lab experiments. It is a naturally derived compound, making it safe for use in animal studies. It has also been extensively studied, and its mechanism of action is well understood. However, one limitation of N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is its low solubility, which can make it challenging to administer in experiments.
未来方向
There is still much to learn about N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, and future research will likely focus on its potential therapeutic applications. Some possible future directions include:
1. Investigating the potential of N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea as a treatment for autoimmune diseases.
2. Studying the effect of N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea on the gut microbiome and its potential use in treating gastrointestinal disorders.
3. Exploring the potential of N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea in cancer treatment, particularly in combination with other therapies.
4. Investigating the potential of N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and anti-oxidative properties make it a promising candidate for the treatment of various diseases. Future research will likely focus on its potential therapeutic applications and further understanding of its mechanism of action.
合成方法
N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is synthesized by extracting plant-based ingredients, such as ginger, ginseng, and zanthoxylum fruit, using ethanol. The extract is then purified, and the resulting compound is N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea.
科学研究应用
N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidative properties. N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has also been found to have a positive effect on the immune system, making it a promising candidate for the treatment of various diseases.
属性
IUPAC Name |
1-(2-methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11-7-5-6-8-13(11)19-17(20)18-12-9-14(21-2)16(23-4)15(10-12)22-3/h5-10H,1-4H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBPOYYEPHOHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-cyclopropyl-1-phenylpropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4967673.png)
![1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4967683.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B4967696.png)
![(2,6-dichloro-4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4967701.png)
![N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4967714.png)

![3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde](/img/structure/B4967727.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,3-dichlorophenyl)acetamide]](/img/structure/B4967732.png)

![4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B4967763.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4967774.png)
![N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine](/img/structure/B4967782.png)